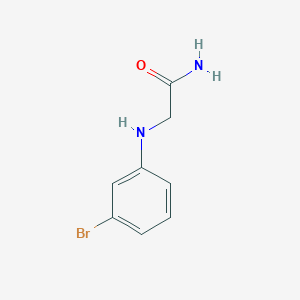
tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate: is a chemical compound belonging to the class of isoindole derivatives. Isoindoles are heterocyclic compounds that have shown significant potential in various scientific research applications due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting with the construction of the isoindole core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced through esterification reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives have been investigated for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, derivatives of this compound have been explored for their therapeutic potential. Research has focused on their ability to modulate biological pathways and treat various diseases.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Mechanism of Action
The mechanism by which tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Indole derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Isoindole derivatives: Other isoindole derivatives may have different substituents or functional groups, leading to variations in their chemical properties and applications.
Uniqueness: Tert-butyl 5,6-dihydroxy-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl groups at positions 5 and 6
Properties
CAS No. |
156422-96-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



